![molecular formula C8H15O5P B14372679 Bis[(oxiran-2-yl)methyl] ethylphosphonate CAS No. 90206-77-2](/img/structure/B14372679.png)
Bis[(oxiran-2-yl)methyl] ethylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(oxiran-2-yl)methyl] ethylphosphonate: is an organic compound characterized by the presence of oxirane (epoxy) groups and a phosphonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(oxiran-2-yl)methyl] ethylphosphonate typically involves the reaction of ethylphosphonic dichloride with glycidol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent the decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Bis[(oxiran-2-yl)methyl] ethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the oxirane groups to diols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like amines, thiols, and alcohols are employed under mild conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Diols.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis[(oxiran-2-yl)methyl] ethylphosphonate is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in the preparation of polymers and other advanced materials .
Biology and Medicine: In biological research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .
Industry: Industrially, this compound is used in the production of flame retardants, plasticizers, and epoxy resins. Its unique properties enhance the performance and durability of these materials .
Wirkmechanismus
The mechanism of action of Bis[(oxiran-2-yl)methyl] ethylphosphonate involves the interaction of its oxirane groups with various molecular targets. The oxirane rings can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in applications such as cross-linking agents in polymer chemistry and as intermediates in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Bisphenol A diglycidyl ether (DGEBA): Commonly used in epoxy resins.
Bis[(oxiran-2-yl)methyl] phenylphosphonate: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness: Bis[(oxiran-2-yl)methyl] ethylphosphonate is unique due to its combination of oxirane and phosphonate groups, which impart distinct chemical reactivity and versatility. This makes it suitable for a wide range of applications, from materials science to industrial chemistry .
Eigenschaften
CAS-Nummer |
90206-77-2 |
|---|---|
Molekularformel |
C8H15O5P |
Molekulargewicht |
222.18 g/mol |
IUPAC-Name |
2-[[ethyl(oxiran-2-ylmethoxy)phosphoryl]oxymethyl]oxirane |
InChI |
InChI=1S/C8H15O5P/c1-2-14(9,12-5-7-3-10-7)13-6-8-4-11-8/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
JQXLMHHSBCDJAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=O)(OCC1CO1)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Chlorophenyl)methyl]sulfamic acid](/img/structure/B14372607.png)
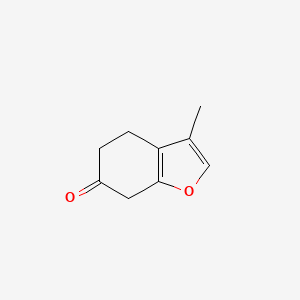

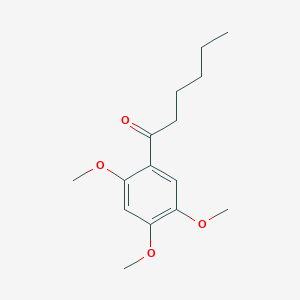

![4-{5-[(4-Nitrophenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}quinolin-2(1H)-one](/img/structure/B14372628.png)
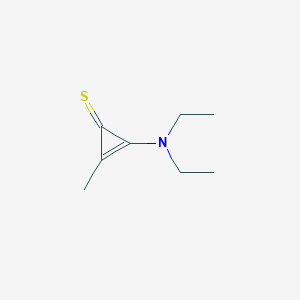
![1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14372643.png)

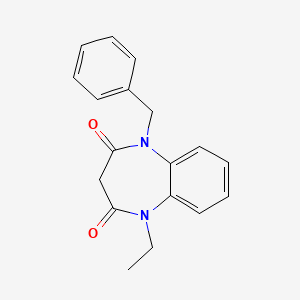
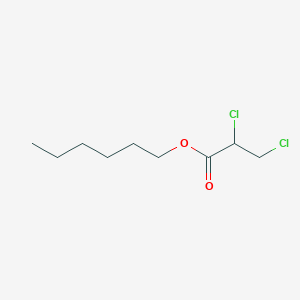
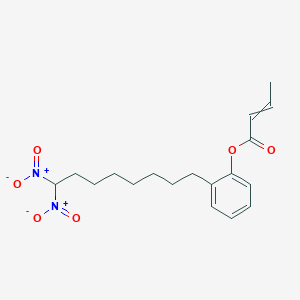
![2-[(Pyren-1-YL)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14372673.png)

